2-Fluorophenylglyoxal hydrate
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Overview
Description
2-Fluorophenylglyoxal hydrate is an organic compound with the molecular formula C8H7FO3. It is a derivative of phenylglyoxal, where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 2-fluoroacetophenone using selenium dioxide. The reaction typically occurs in an organic solvent such as acetic acid under reflux conditions. The resulting product is then hydrated to form the hydrate .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2-fluorobenzoic acid.
Reduction: Reduction reactions can convert it to 2-fluorophenylglycol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Fluorobenzoic acid.
Reduction: 2-Fluorophenylglycol.
Substitution: Various substituted phenylglyoxal derivatives.
Scientific Research Applications
2-Fluorophenylglyoxal hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluorophenylglyoxal hydrate involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications that affect their activity. The compound’s reactivity is primarily due to the presence of the aldehyde and ketone functional groups, which can participate in nucleophilic addition and condensation reactions .
Comparison with Similar Compounds
Phenylglyoxal: Lacks the fluorine substitution, making it less reactive in certain contexts.
Methylglyoxal: Contains a methyl group instead of a phenyl group, leading to different reactivity and applications.
Benzil: A diketone with different chemical properties and uses.
Uniqueness: 2-Fluorophenylglyoxal hydrate is unique due to the presence of the fluorine atom, which enhances its reactivity and stability. This makes it particularly useful in applications where selective reactivity is required .
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-oxoacetaldehyde;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2.H2O/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-5H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFHVRGKWSAPSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=O)F.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382545 |
Source
|
Record name | 2-fluorophenylglyoxal hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170880-96-3 |
Source
|
Record name | 2-fluorophenylglyoxal hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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